molecular formula C17H20Cl2FNO3 B5409917 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B5409917
M. Wt: 376.2 g/mol
InChI Key: BSWJGEOMLMTVDZ-UHFFFAOYSA-N
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Description

2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloro-fluorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4-fluorophenol with methoxybenzylamine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with ethanolamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-fluorophenyl group allows for strong binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate certain pathways, depending on the context, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-4-fluoroacetophenone
  • 2-Chloro-4-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride stands out due to its dual functional groups (chloro and fluoro) and its methoxy substitution, which confer unique chemical properties and reactivity. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific binding interactions .

Properties

IUPAC Name

2-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3.ClH/c1-22-17-8-12(10-20-6-7-21)2-5-16(17)23-11-13-3-4-14(19)9-15(13)18;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWJGEOMLMTVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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